REACTION_CXSMILES
|
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N.[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1>>[C:2]1([CH3:11])[C:3]([C:8]([OH:10])=[O:9])=[CH:4][CH:5]=[CH:6][CH:7]=1.[C:8]1([C:3]2[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:11][O:10]1)=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to separate pure o-toluic acid from high boiling point components such as o-phthalimide, phthalide, etc. As to the fractionator
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=O)OCC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |